Comparative Antimalarial Potency: WR 6026 Derivative Demonstrates >700-Fold Superiority Over Standard Antimonial Drug
A derivative of 6-methoxy-4-methylquinoline, specifically 8-(6-diethylamino-hexylamino)-6-methoxy-4-methylquinoline (designated WR 6026), exhibited over 700 times the efficacy of the standard antimonial drug when administered orally [1].
| Evidence Dimension | Antimalarial efficacy (fold difference) |
|---|---|
| Target Compound Data | 8-(6-diethylamino-hexylamino)-6-methoxy-4-methylquinoline (WR 6026) |
| Comparator Or Baseline | Standard antimonial drug |
| Quantified Difference | >700-fold increase in efficacy |
| Conditions | Oral administration; in vivo model |
Why This Matters
This data establishes the 6-methoxy-4-methylquinoline scaffold as a critical pharmacophore for achieving potent antimalarial activity when properly functionalized, supporting its selection for lead optimization programs.
- [1] KEGG:D02491. (n.d.). 8-(6-diethylamino-hexylamino)-6-methoxy-4-methylquinoline (WR 6026). View Source
